ethyl 4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate
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Overview
Description
Ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds with a wide range of biological activities and are crucial in medicinal chemistry due to their presence in DNA, RNA, and various natural products such as antibiotics and vitamins
Preparation Methods
The synthesis of ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This method yields the compound in moderate yield (around 70%) and involves purification steps such as UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Chemical Reactions Analysis
Ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate has several scientific research applications:
Chemistry: It is used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: The compound’s pyrimidine structure makes it relevant in the study of nucleic acids and their analogs.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine moiety is known to interact with nucleic acids, potentially inhibiting or modifying their function. This interaction can lead to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate: This compound is used in the synthesis of imidazoles and oxazoles.
1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines: These compounds are used in the synthesis of 2-aminoimidazole derivatives. The uniqueness of ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate lies in its specific structure and the range of biological activities it exhibits.
Properties
IUPAC Name |
ethyl 4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-4-23-14(22)12-5-7-13(8-6-12)20-15(17)21-16-18-10(2)9-11(3)19-16/h5-9H,4H2,1-3H3,(H3,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUPROWAPSNZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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